

L-Phenylalanine-¹³C₆: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Phenylalanine-13C6*

Cat. No.: *B588771*

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CAS Number: 180268-82-0

This technical guide provides an in-depth overview of L-Phenylalanine-¹³C₆, a stable isotope-labeled amino acid, for researchers, scientists, and drug development professionals. This document covers its core properties, detailed experimental protocols, and its application in metabolic research, complete with data presentation in structured tables and mandatory visualizations of relevant pathways and workflows.

Core Properties and Specifications

L-Phenylalanine-¹³C₆ is a non-radioactive, isotopically labeled form of the essential amino acid L-phenylalanine, where the six carbon atoms of the phenyl group are replaced with the carbon-13 isotope. This labeling makes it an invaluable tracer in metabolic studies and an ideal internal standard for quantitative mass spectrometry.

Property	Value
CAS Number	180268-82-0[1]
Chemical Formula	$^{13}\text{C}_6\text{C}_3\text{H}_{11}\text{NO}_2$
Molecular Weight	171.15 g/mol [1]
Isotopic Purity	Typically ≥ 99 atom % ^{13}C
Synonyms	L-Phenylalanine (ring- $^{13}\text{C}_6$, 99%), (S)-2-Amino-3-phenylpropanoic acid (ring- $^{13}\text{C}_6$)
Appearance	White to off-white solid
Solubility	Soluble in water

Applications in Research

L-Phenylalanine- $^{13}\text{C}_6$ is a versatile tool in various research fields due to its chemical identity to its unlabeled counterpart, allowing it to participate in metabolic pathways without altering biological processes.

- **Metabolic Flux Analysis (MFA):** Used to trace the metabolic fate of phenylalanine through various biochemical pathways, providing quantitative insights into cellular metabolism.
- **Protein Synthesis and Turnover Studies:** Enables the measurement of the rate of protein synthesis in different tissues and conditions.
- **Mass Spectrometry Internal Standard:** Serves as a reliable internal standard for the accurate quantification of unlabeled phenylalanine in biological samples by correcting for variations in sample preparation and instrument response.[2]
- **Cancer Research:** Investigates altered amino acid metabolism in cancer cells.[3]
- **Neuroscience:** Studies the role of phenylalanine in neurotransmitter synthesis and neurological disorders.

Experimental Protocols

Measurement of Muscle Protein Synthesis Rate using Primed, Continuous Infusion of L-[ring- $^{13}\text{C}_6$]phenylalanine

This protocol is a widely used method to determine the fractional synthetic rate (FSR) of muscle proteins in vivo.

a. Subject Preparation:

- Subjects should fast overnight (8-10 hours) prior to the infusion.
- A baseline blood sample is collected.

b. Tracer Administration:

- A primed, continuous intravenous infusion of L-[ring- $^{13}\text{C}_6$]phenylalanine is administered.[\[4\]](#)
- The priming dose is calculated to rapidly bring the plasma phenylalanine enrichment to a steady state.
- The continuous infusion maintains this steady-state enrichment for the duration of the experiment (typically 4-6 hours).[\[4\]](#)

c. Sample Collection:

- Blood samples are collected at regular intervals (e.g., every 30-60 minutes) to monitor plasma L-[ring- $^{13}\text{C}_6$]phenylalanine enrichment.[\[4\]](#)
- Muscle biopsies are typically taken from the vastus lateralis at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

d. Sample Processing:

- Plasma: Plasma is separated from blood samples by centrifugation. Proteins are precipitated with a suitable agent (e.g., sulfosalicylic acid), and the supernatant containing free amino acids is collected.[\[4\]](#)

- Muscle Tissue: The muscle biopsy sample is immediately frozen in liquid nitrogen. The tissue is then homogenized, and proteins are precipitated. The protein pellet is washed to remove free amino acids and then hydrolyzed to release individual amino acids.

e. Analysis by LC-MS/MS:

- The enrichment of L-[ring-¹³C₆]phenylalanine in both plasma and muscle protein hydrolysates is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
- Table of LC-MS/MS Parameters:

Parameter	Setting
Column	Ascentis C18 Xpress, 15cm × 2.1mm × 2.7µm[5]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	20% B from 0–5.75 min, ramp to 70% B at 6.75 min, ramp to 90% B at 8.75 min[5]
Flow Rate	0.2 - 0.4 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Phenylalanine: m/z 166 -> 120; L-[ring- ¹³ C ₆]phenylalanine: m/z 172 -> 126

f. Calculation of Fractional Synthetic Rate (FSR):

- $FSR (\%/hour) = (E_{protein_end} - E_{protein_start}) / (E_{plasma} * t) * 100$
 - E_{protein} is the enrichment of L-[ring-¹³C₆]phenylalanine in muscle protein at the start and end of the infusion.
 - E_{plasma} is the average enrichment of L-[ring-¹³C₆]phenylalanine in the plasma during the infusion.

- t is the duration of the infusion in hours.

Metabolic Flux Analysis in Cell Culture

This protocol outlines the use of L-Phenylalanine- $^{13}\text{C}_6$ to trace its metabolism in cultured cells.

a. Cell Culture and Labeling:

- Cells are cultured in a standard medium to the desired confluency.
- The standard medium is then replaced with a labeling medium containing a known concentration of L-Phenylalanine- $^{13}\text{C}_6$. The concentration should be similar to that of phenylalanine in the standard medium.
- Cells are incubated in the labeling medium for a time course determined by the specific metabolic pathway of interest. To achieve isotopic steady state, this is typically at least 5-6 cell doubling times.[\[6\]](#)

b. Quenching and Metabolite Extraction:

- The labeling medium is rapidly removed.
- Metabolism is quenched by adding an ice-cold solvent, typically 80% methanol.[\[4\]](#)
- Cells are scraped, and the cell lysate is transferred to a microcentrifuge tube.

c. Sample Processing:

- The samples are vortexed and centrifuged at high speed to pellet cell debris.
- The supernatant containing the intracellular metabolites is collected.
- The solvent is evaporated to dryness using a speed vacuum or nitrogen stream.

d. Analysis by GC-MS:

- The dried metabolite extract is derivatized to make the amino acids volatile for gas chromatography (GC) analysis. A common derivatizing agent is N-methyl-N-(tert-

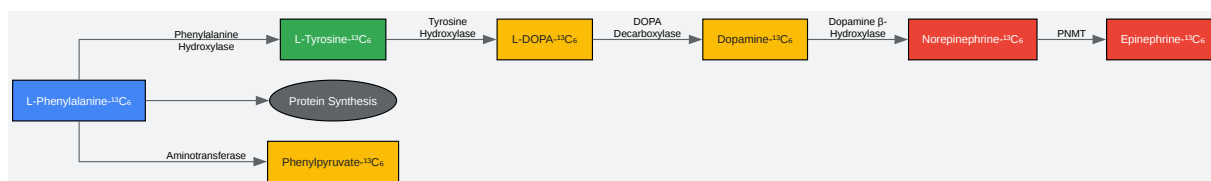
butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The mixture is heated at 100 °C for 4 hours.

- The derivatized sample is then analyzed by GC-MS to determine the mass isotopomer distribution of phenylalanine and its downstream metabolites.
- Table of GC-MS Parameters:

Parameter	Setting
Column	SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D. x 0.18 µm)
Carrier Gas	Helium
Injection Mode	Splitless
Oven Program	Start at 100 °C, ramp to 360 °C
Ionization Mode	Electron Ionization (EI)
MS Acquisition	Scan or Selected Ion Monitoring (SIM) mode

Visualizations

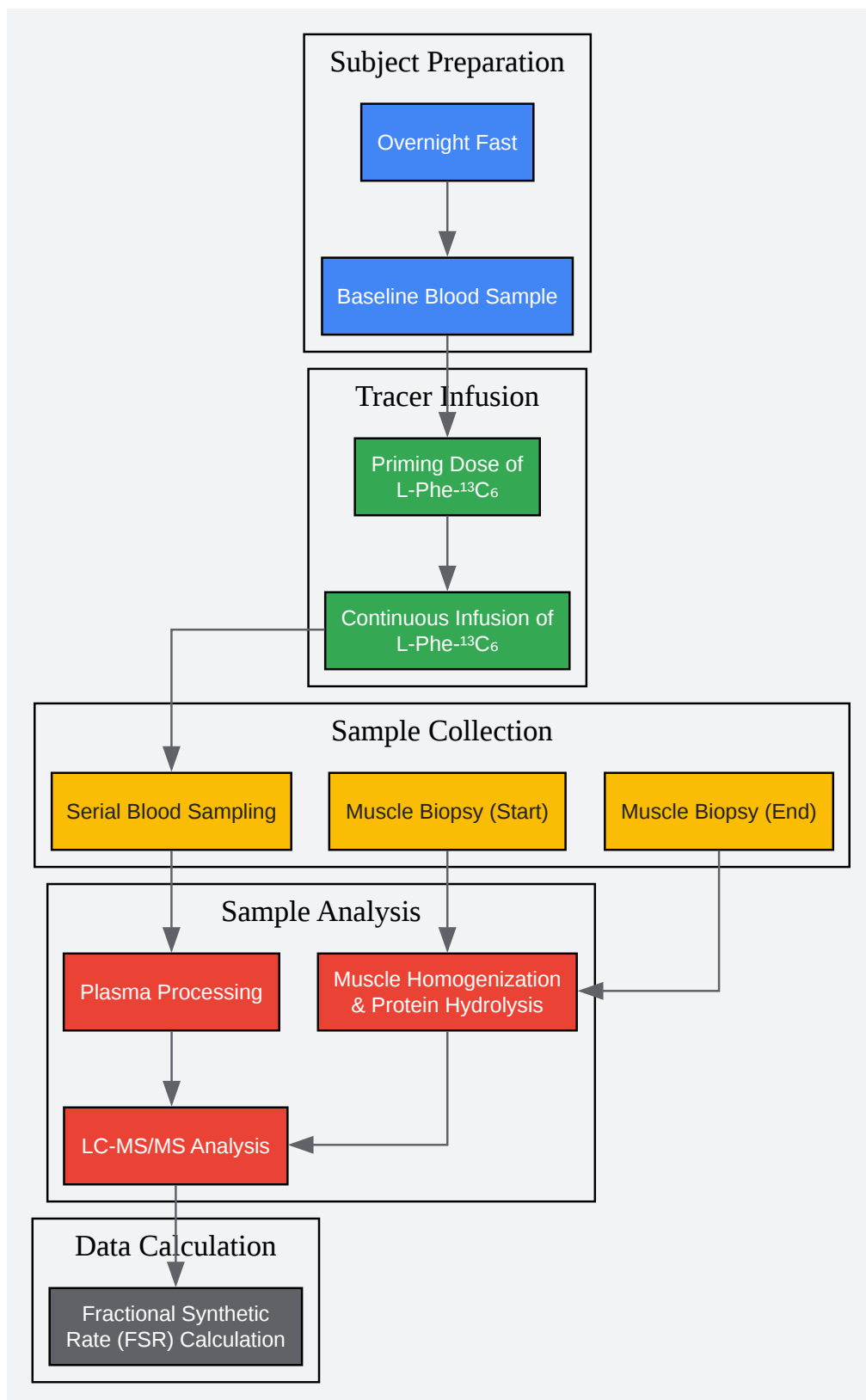
Phenylalanine Metabolism Signaling Pathway



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Caption: Metabolic fate of L-Phenylalanine-¹³C₆.

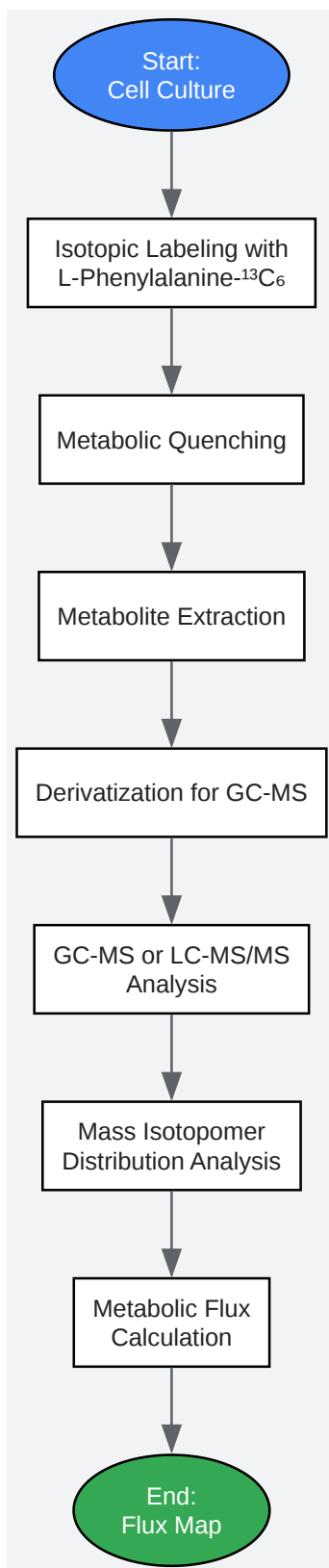
Experimental Workflow for Muscle Protein Synthesis Measurement



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Caption: Workflow for muscle protein synthesis measurement.

Logical Relationship for Metabolic Flux Analysis



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Caption: Logical workflow for metabolic flux analysis.

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